13-Ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
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Overview
Description
13-Ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one is a synthetic steroid compound. It is known for its role as an estrogen, a hormone that stimulates or controls the development and maintenance of female sex characteristics in mammals by binding to estrogen receptors . This compound is part of the broader class of steroids, which are organic compounds with four rings arranged in a specific molecular configuration .
Preparation Methods
The synthesis of 13-Ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one involves several steps. One common method includes the use of petroleum ether and ethyl acetate for purification . The crude products are typically purified by flash column chromatography using a mixture of petroleum ether and ethyl acetate. The solid product is then recrystallized from a mixture of ethyl acetate and petroleum ether to obtain colorless block crystals .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones, while reduction can yield alcohols .
Scientific Research Applications
13-Ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one has several scientific research applications. In chemistry, it is used to study the properties and reactions of steroids . In biology, it is used to investigate the role of estrogens in various physiological processes . In medicine, it is used in the development of hormone replacement therapies and contraceptives . In industry, it is used in the synthesis of other steroid compounds .
Mechanism of Action
The mechanism of action of 13-Ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one involves binding to estrogen receptors in the body . This binding activates the estrogen receptors, which then regulate the expression of specific genes involved in the development and maintenance of female sex characteristics . The molecular targets and pathways involved include the estrogen receptor pathway and various downstream signaling pathways .
Comparison with Similar Compounds
Similar compounds to 13-Ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one include other synthetic steroids like norgestrel and etonogestrel . These compounds also act as hormones and have similar molecular structures . this compound is unique in its specific binding affinity and activity at estrogen receptors .
Properties
IUPAC Name |
13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,9,11,13,18-19,23H,3,5-8,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJXHLWLUDYTGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(C#C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860179 |
Source
|
Record name | 13-Ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,13,14,15,16,17-decahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30860179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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